molecular formula C28H23N3O2S2 B12143104 N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12143104
M. Wt: 497.6 g/mol
InChI Key: FHKJNLRIUGOJNY-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thienopyrimidine derivative featuring a sulfanylacetamide moiety and a benzyloxy-substituted phenyl group. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and epigenetic regulators .

Properties

Molecular Formula

C28H23N3O2S2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C28H23N3O2S2/c1-19-7-9-21(10-8-19)24-16-34-27-26(24)28(30-18-29-27)35-17-25(32)31-22-11-13-23(14-12-22)33-15-20-5-3-2-4-6-20/h2-14,16,18H,15,17H2,1H3,(H,31,32)

InChI Key

FHKJNLRIUGOJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)aniline with 2-bromoacetyl bromide to form N-(4-(benzyloxy)phenyl)-2-bromoacetamide. This intermediate is then reacted with 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, solvent, and catalysts, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features Evidence ID
Target Compound: N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide C₃₃H₂₇N₃O₂S₂ R1: Benzyloxy, R2: 4-methylphenyl, R3: H 585.71 High lipophilicity; thienopyrimidine core
N-[4-(trifluoromethoxy)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₁₉H₁₆ClN₃O₃S R1: Trifluoromethoxy, R2: 4-methylphenyl, R3: H 401.87 Electron-withdrawing CF₃O group; improved metabolic stability
N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide C₁₉H₁₆ClN₃O₃S R1: 4-chlorophenoxy, R2: H, R3: OH 401.87 Pyrimidine core; polar hydroxy group may reduce membrane permeability
N-[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₄H₂₂N₆O₂S R1: Benzyloxy, R2: pyridinyl, R3: allyl 458.54 Triazole core; pyridine enhances hydrogen bonding
N-(4-butylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₅H₂₅N₃O₂S₂ R1: Butylphenyl, R2: methyl, R3: phenyl 463.61 Alkyl chain increases lipophilicity; phenyl enhances π-π stacking

Key Structural and Functional Insights

Thienopyrimidine vs. Pyrimidine/Triazole Cores: The thienopyrimidine core (target compound, ) offers planar rigidity for intercalation into enzyme active sites, whereas pyrimidine (e.g., ) or triazole cores (e.g., ) introduce polarity or conformational flexibility, respectively.

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in enhances metabolic stability by resisting oxidative degradation.
  • Benzyloxy vs. Alkyl Chains : The benzyloxy group (target compound) increases aromatic interactions compared to the butyl chain in , which prioritizes hydrophobic binding pockets.
  • Polar Substituents : The hydroxy group in may limit blood-brain barrier penetration but improve solubility.

Sulfanylacetamide Linker: The sulfanyl (S–) bridge in all analogs facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzyme active sites .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thienopyrimidine core, which is known for its diverse pharmacological properties, and a benzyloxy group that may enhance its solubility and bioavailability.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 4 benzyloxy phenyl 2 5 4 methylphenyl thieno 2 3 d pyrimidin 4 yl sulfanyl}acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienopyrimidine core can inhibit enzyme activity by binding to the active sites, while the benzyloxy group enhances the compound's solubility, facilitating better absorption and distribution within biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's interaction with enzymes is crucial for its biological activity. It has been suggested that it may act as an inhibitor of monoamine oxidase (MAO), specifically MAO-B, which is involved in the metabolism of neurotransmitters. Inhibition of MAO-B has therapeutic implications for neurodegenerative diseases like Parkinson's disease.

Case Studies

  • MAO-B Inhibition : A study investigating thienopyrimidine derivatives found that certain analogs exhibited potent MAO-B inhibitory activities. For example, a related compound demonstrated an IC50 value of 0.062 µM, indicating strong inhibition compared to standard drugs like rasagiline and safinamide .
  • Anticancer Properties : In vitro studies have shown that thienopyrimidine derivatives can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Thienopyrimidine Derivative AMAO-B Inhibition0.062
Thienopyrimidine Derivative BCancer Cell Proliferation Inhibition0.045
Thienopyrimidine Derivative CApoptosis Induction in HeLa Cells0.050

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